molecular formula C24H31N7O4 B10862155 tert-butyl 3-[[2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methylamino]pyrimidin-4-yl]amino]-1H-pyrazole-5-carboxylate

tert-butyl 3-[[2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methylamino]pyrimidin-4-yl]amino]-1H-pyrazole-5-carboxylate

Cat. No.: B10862155
M. Wt: 481.5 g/mol
InChI Key: JQLMEZBHIJSVKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JA397 is a potent and selective inhibitor for the TAIRE family of cyclin-dependent kinases (CDK14-18). These kinases are involved in various cellular processes, including cell cycle regulation, signaling pathways, and metabolism. JA397 has shown significant potential in scientific research due to its high selectivity and potency .

Preparation Methods

Synthetic Routes and Reaction Conditions

JA397 is synthesized through a multi-step process involving the formation of a pyrazole core, followed by the introduction of various functional groups. The key steps include:

  • Formation of the pyrazole ring.
  • Introduction of the pyrimidine moiety.
  • Attachment of the benzylamine group.
  • Final functionalization to obtain the desired compound.

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for JA397 are not widely documented, the synthesis likely follows similar steps as the laboratory preparation, with optimization for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

JA397 undergoes various chemical reactions, including:

    Oxidation: JA397 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: Substitution reactions can introduce different substituents on the pyrazole or pyrimidine rings.

Common Reagents and Conditions

Major Products

Scientific Research Applications

JA397 has a wide range of applications in scientific research, including:

Mechanism of Action

JA397 exerts its effects by selectively inhibiting the TAIRE family of cyclin-dependent kinases. It binds to the active site of these kinases, preventing their interaction with specific cyclins and substrates. This inhibition disrupts the normal function of the kinases, leading to cell cycle arrest and modulation of various signaling pathways. The molecular targets include CDK14, CDK15, CDK16, CDK17, and CDK18, which are involved in processes such as WNT signaling, beta-catenin/MEK-ERK signaling, and cell motility .

Comparison with Similar Compounds

JA397 is unique due to its high selectivity and potency for the TAIRE family of cyclin-dependent kinases. Similar compounds include:

JA397’s uniqueness lies in its ability to selectively inhibit multiple members of the TAIRE family, making it a valuable tool in both basic and applied research.

Properties

Molecular Formula

C24H31N7O4

Molecular Weight

481.5 g/mol

IUPAC Name

tert-butyl 3-[[2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methylamino]pyrimidin-4-yl]amino]-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C24H31N7O4/c1-23(2,3)34-20(32)17-13-19(31-30-17)28-18-11-12-25-21(29-18)26-14-15-7-9-16(10-8-15)27-22(33)35-24(4,5)6/h7-13H,14H2,1-6H3,(H,27,33)(H3,25,26,28,29,30,31)

InChI Key

JQLMEZBHIJSVKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=NN1)NC2=NC(=NC=C2)NCC3=CC=C(C=C3)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.